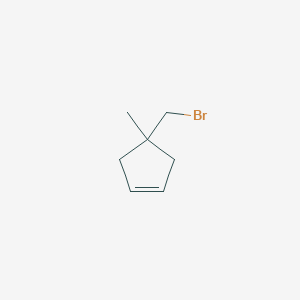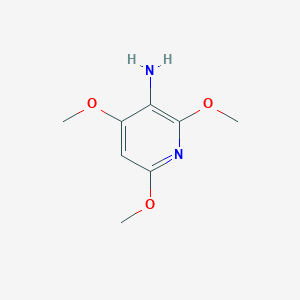
5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzyl bromide core. This compound is notable for its unique chemical properties, which make it valuable in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
Benzyl bromides are generally known to be versatile intermediates in organic synthesis, often used in nucleophilic substitution reactions .
Mode of Action
5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide likely interacts with its targets through nucleophilic substitution reactions. In these reactions, a nucleophile, an atom that is rich in electron density, attacks the electrophilic carbon in the benzyl bromide . This results in the bromine atom being displaced and the formation of a new bond between the carbon and the nucleophile .
Biochemical Pathways
Benzyl bromides are often used in the synthesis of various organic compounds, suggesting that they may play a role in the synthesis or modification of bioactive compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of this compound. For instance, the rate of nucleophilic substitution reactions can be influenced by temperature and the nature of the solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide typically involves the selective introduction of bromine, fluorine, and trifluoromethyl groups into specific positions of the benzyl bromide structure. One common method includes the reaction of 5-bromo-2-fluorobenzene with trifluorotoluene under inert conditions in an organic solvent . The reaction conditions often require anhydrous environments to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of advanced catalysts and controlled reaction environments ensures the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds, while substitution reactions can yield various substituted benzyl derivatives.
Scientific Research Applications
5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide has several applications in scientific research:
Drug Design and Medicinal Chemistry:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of poly(arylene ether)s, which are important in the development of high-performance polymers.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluorobenzotrifluoride: Similar in structure but lacks the benzyl bromide moiety.
3-(Trifluoromethyl)benzyl bromide: Contains a trifluoromethyl group but differs in the position of the bromine and fluorine atoms.
2-(Trifluoromethyl)benzyl bromide: Similar but with different positioning of the trifluoromethyl group.
Uniqueness
5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring precise chemical modifications.
Properties
IUPAC Name |
5-bromo-1-(bromomethyl)-2-fluoro-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F4/c9-3-4-1-5(10)2-6(7(4)11)8(12,13)14/h1-2H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIHZKBZVXLUKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)F)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2390012.png)
![2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]methylene}malononitrile](/img/structure/B2390013.png)


![2-amino-6-(2-(dimethylamino)ethyl)-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2390019.png)


![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-5-carboxamide](/img/structure/B2390024.png)
![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B2390025.png)


![4-[[2-(2-Hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2390031.png)
![2-Chloro-N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]propanamide](/img/structure/B2390032.png)

